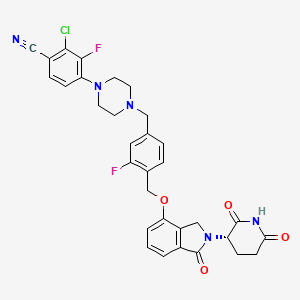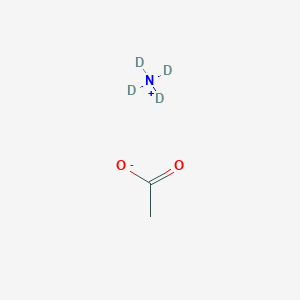
Cereblon inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cereblon inhibitor 1 is a compound that targets cereblon, a substrate recognition protein in the E3 ubiquitin ligase complex. Cereblon plays a crucial role in various biological processes by regulating tissue-specific targets. The inhibition of cereblon has significant implications in the treatment of diseases such as multiple myeloma and other cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Cereblon inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced potency and selectivity. These derivatives are further evaluated for their biological activity and therapeutic potential .
Scientific Research Applications
Cereblon inhibitor 1 has a wide range of scientific research applications, including:
Mechanism of Action
Cereblon inhibitor 1 exerts its effects by binding to cereblon, thereby altering its substrate specificity. This binding leads to the recruitment and degradation of specific proteins involved in disease progression. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in protein homeostasis and cellular regulation .
Comparison with Similar Compounds
- Thalidomide
- Lenalidomide
- Pomalidomide
Properties
Molecular Formula |
C32H28ClF2N5O4 |
|---|---|
Molecular Weight |
620.0 g/mol |
IUPAC Name |
2-chloro-4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]-3-fluorophenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1 |
InChI Key |
PVJLGFCYPTZLAE-SANMLTNESA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)






